molecular formula C10H11N3O B1457005 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol CAS No. 1279105-79-1

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol

Cat. No.: B1457005
CAS No.: 1279105-79-1
M. Wt: 189.21 g/mol
InChI Key: WZBNQSPTUVBNEW-UHFFFAOYSA-N
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Description

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol is a heterocyclic compound that features both a pyrazole and a pyridine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . Additionally, this compound can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. For instance, it can inhibit the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), reducing inflammation . Additionally, it can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins, thereby enhancing the cell’s defense mechanisms against oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways and improved cellular resilience to oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant defenses and reduce inflammation without significant adverse effects . At high doses, it can cause toxicity, manifesting as liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glutathione S-transferase, enhancing their solubility and facilitating their excretion. The compound’s involvement in these pathways can influence metabolic flux and alter metabolite levels in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific compartments or organelles. These modifications can also affect the compound’s activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrazoles, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-5-pyridin-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-13-10(14)6-9(12-13)8-4-3-5-11-7-8/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBNQSPTUVBNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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